Cyclopentyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as nitro, thiophene, and carboxylate, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Aminated Derivatives: Formed by the reduction of the nitro group
Alcohol Derivatives: Formed by the reduction of the carbonyl group
Halogenated Derivatives: Formed by the substitution of the thiophene ring
Scientific Research Applications
Cyclopentyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Investigated for its potential use in organic electronics and photovoltaic cells.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s various functional groups allow it to bind to active sites, inhibiting or activating biological pathways. For example, the nitro group can participate in redox reactions, while the thiophene ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the thiophene ring, leading to different reactivity and biological activity.
Cyclopentyl 2-methyl-4-(3-aminophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Contains an amino group instead of a nitro group, affecting its redox properties.
Uniqueness
Cyclopentyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its ability to participate in π-π interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H26N2O5S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
cyclopentyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26N2O5S/c1-15-23(26(30)33-19-8-2-3-9-19)24(16-6-4-7-18(12-16)28(31)32)25-20(27-15)13-17(14-21(25)29)22-10-5-11-34-22/h4-7,10-12,17,19,24,27H,2-3,8-9,13-14H2,1H3 |
InChI Key |
MFADGQGQJIZEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC5CCCC5 |
Origin of Product |
United States |
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